4-[(E)-{2-[(4-aminophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
4-[(E)-{[(4-AMINOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an aminophenyl group, a formamido group, and a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-AMINOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the aminophenyl and formamido intermediates. These intermediates are then subjected to a series of condensation and coupling reactions to form the final product. Common reagents used in these reactions include amines, aldehydes, and nitrobenzoic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-AMINOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or quinone derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
4-[(E)-{[(4-AMINOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-AMINOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(4-AMINOPHENYL)SULFONYL]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE
- 4-[(E)-{[(4-AMINOPHENYL)CARBAMOYL]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE
Uniqueness
4-[(E)-{[(4-AMINOPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C21H15N5O7 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-aminobenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H15N5O7/c22-16-5-3-14(4-6-16)20(27)24-23-12-13-1-7-19(8-2-13)33-21(28)15-9-17(25(29)30)11-18(10-15)26(31)32/h1-12H,22H2,(H,24,27)/b23-12+ |
InChI Key |
CPXNWEDCYMZQFM-FSJBWODESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)N)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)N)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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